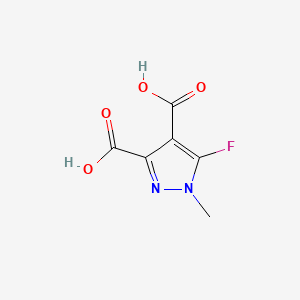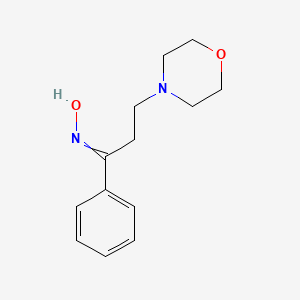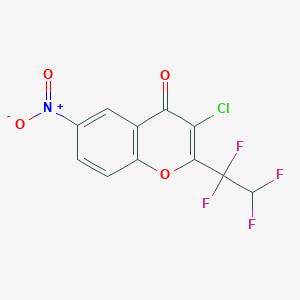![molecular formula C14H10Cl2N2O3S B12456023 N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B12456023.png)
N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cloro-5-nitrofenil)-2-[(4-clorofenil)sulfanil]acetamida: es un compuesto orgánico que pertenece a la clase de las acetamidas. Se caracteriza por la presencia de un grupo nitrofenilo, un grupo clorofenilo y un grupo sulfánil unidos a un esqueleto de acetamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2-cloro-5-nitrofenil)-2-[(4-clorofenil)sulfanil]acetamida típicamente implica los siguientes pasos:
Nitración: El material de partida, 2-cloroanilina, se somete a nitración para introducir un grupo nitro en la posición 5, dando como resultado 2-cloro-5-nitroanilina.
Acilación: La 2-cloro-5-nitroanilina se aciló con cloruro de cloroacetilo para formar N-(2-cloro-5-nitrofenil)-2-cloroacetamida.
Formación de Tioéter: Finalmente, la N-(2-cloro-5-nitrofenil)-2-cloroacetamida se hace reaccionar con 4-clorotiofenol en condiciones básicas para producir N-(2-cloro-5-nitrofenil)-2-[(4-clorofenil)sulfanil]acetamida.
Métodos de Producción Industrial
En un entorno industrial, la síntesis de N-(2-cloro-5-nitrofenil)-2-[(4-clorofenil)sulfanil]acetamida se puede escalar optimizando las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para mejorar el rendimiento y la pureza. Se pueden emplear reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
Reducción: El grupo nitro en N-(2-cloro-5-nitrofenil)-2-[(4-clorofenil)sulfanil]acetamida se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o ditionito de sodio.
Sustitución: Los grupos cloro en el compuesto pueden sufrir reacciones de sustitución nucleófila con nucleófilos como aminas, tioles o alcóxidos para formar los derivados sustituidos correspondientes.
Oxidación: El grupo sulfánil se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno con catalizador de paladio, ditionito de sodio.
Sustitución: Aminas, tioles, alcóxidos en condiciones básicas o neutras.
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Productos Principales
Reducción: N-(2-cloro-5-aminofenil)-2-[(4-clorofenil)sulfanil]acetamida.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Oxidación: N-(2-cloro-5-nitrofenil)-2-[(4-clorofenil)sulfinil]acetamida o N-(2-cloro-5-nitrofenil)-2-[(4-clorofenil)sulfonil]acetamida.
Aplicaciones Científicas De Investigación
N-(2-cloro-5-nitrofenil)-2-[(4-clorofenil)sulfanil]acetamida tiene varias aplicaciones de investigación científica:
Química Medicinal: Se investiga su potencial como farmacóforo en el diseño de nuevos fármacos, particularmente aquellos que se dirigen a infecciones bacterianas o cáncer.
Ciencia de los Materiales: Las características estructurales únicas del compuesto lo convierten en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Química Industrial: Se puede utilizar como intermedio en la síntesis de moléculas más complejas para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de N-(2-cloro-5-nitrofenil)-2-[(4-clorofenil)sulfanil]acetamida depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, inhibiendo su actividad o modulando su función. Los grupos nitro y sulfánil pueden participar en reacciones redox, afectando los procesos y vías celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2-cloro-5-nitrofenil)-2-[(4-metilfenil)sulfanil]acetamida
- N-(2-cloro-5-nitrofenil)-2-[(4-fluorofenil)sulfanil]acetamida
- N-(2-cloro-5-nitrofenil)-2-[(4-bromofenil)sulfanil]acetamida
Unicidad
N-(2-cloro-5-nitrofenil)-2-[(4-clorofenil)sulfanil]acetamida es única debido a la presencia de ambos grupos cloro y nitro, que confieren una reactividad química distinta y una posible actividad biológica. La combinación de estos grupos funcionales con el grupo sulfánil proporciona un andamiaje versátil para futuras modificaciones químicas y aplicaciones.
Propiedades
Fórmula molecular |
C14H10Cl2N2O3S |
|---|---|
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
N-(2-chloro-5-nitrophenyl)-2-(4-chlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C14H10Cl2N2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-13-7-10(18(20)21)3-6-12(13)16/h1-7H,8H2,(H,17,19) |
Clave InChI |
ACKKLPQQGVJTKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1SCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)phenyl]-N'-(2-ethylhexyl)butanediamide](/img/structure/B12455940.png)

![3,3'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B12455967.png)
![N-methyl-N-{4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12455970.png)

![1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B12455977.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B12455978.png)

![2-({[4-(Butan-2-yl)phenoxy]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B12455997.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12455999.png)

![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12456005.png)
![2-(2-methylphenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12456016.png)

